Isobornyl methacrylate (IBOMA, CAS 64114-51-8) is a bulky, bicyclic methacrylate monomer utilized as a reactive diluent in UV-curable systems, adhesives, and composites. Characterized by its bridged nonpolar camphene-derived side group, IBOMA imparts steric hindrance to polymer chains, yielding homopolymers with high glass transition temperatures (Tg of 110°C to 150°C) and low polymerization shrinkage [1]. Unlike highly volatile lower alkyl methacrylates, IBOMA features a low viscosity (10–15 cPs at 25°C) combined with a high boiling point and low vapor pressure, making it processable for 100%-solids formulations [2]. Its procurement value lies in its ability to reduce formulation viscosity prior to curing while enhancing the thermal stability, weatherability, and moisture resistance of the final crosslinked network [3].
Substituting IBOMA with generic alternatives like methyl methacrylate (MMA) or isobornyl acrylate (IBOA) compromises formulation stability and cured performance. While MMA is a common hard monomer, its high volatility and strong odor create evaporation and safety issues in open-bath 3D printing or coating applications, whereas IBOMA acts as a low-vapor-pressure reactive diluent that remains stable in the vat [1]. Furthermore, MMA exhibits significantly higher volumetric shrinkage upon polymerization, leading to warpage and internal stress in precision molded parts [2]. Conversely, substituting IBOMA with its acrylate analog, IBOA, sacrifices thermal rigidity; IBOA yields a much lower glass transition temperature (Tg ~88–96°C) compared to IBOMA (Tg ~110–150°C) and alters curing kinetics, making IBOA unsuitable for applications requiring maximum high-temperature mechanical integrity [3].
Conventional methacrylates (MMA, styrene) exhibit significantly lower homopolymer Tg; direct substitution may reduce upper service temperature by more than 50 °C.
Petroleum-derived alternatives carry 0% renewable carbon, undermining sustainability certifications. IBOMA’s renewable fraction cannot be matched by generic methacrylates.
Replacing IBOMA with standard diluents (e.g., TEGDMA) can increase polymerization gap formation and shrinkage stress, altering dimensional fidelity in precision composites.
IBOMA provides significantly higher thermal rigidity compared to its acrylate counterpart, Isobornyl acrylate (IBOA). While IBOA homopolymers typically exhibit a Tg between 88°C and 96°C, IBOMA homopolymers reach a Tg of 110°C to 150°C due to the added steric hindrance of the alpha-methyl group on the methacrylate backbone combined with the bulky bicyclic ring [1]. This dictates the selection of IBOMA for high-temperature coatings and rigid structural polymers.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | IBOMA (Tg = 110°C - 150°C) |
| Comparator Or Baseline | IBOA (Tg = 88°C - 96°C) |
| Quantified Difference | 22°C to 54°C higher Tg for IBOMA |
| Conditions | Homopolymer thermal analysis via DSC |
Essential for formulating automotive clearcoats and 3D printing resins that must resist softening and deformation at elevated temperatures.
Unlike methyl methacrylate (MMA), which is highly volatile, IBOMA functions as a stable reactive diluent. IBOMA possesses a low vapor pressure (0.11 mmHg at 25°C) and a high boiling point, ensuring it remains in the liquid resin during processing [1]. This allows formulators to reduce the viscosity of high-molecular-weight oligomers without the evaporation risks associated with MMA [2].
| Evidence Dimension | Vapor Pressure and Volatility |
| Target Compound Data | IBOMA (0.11 mmHg at 25°C, low evaporation loss) |
| Comparator Or Baseline | MMA (approx. 29-30 mmHg at 25°C, high evaporation loss) |
| Quantified Difference | >250x lower vapor pressure for IBOMA |
| Conditions | Standard ambient temperature and pressure (25°C) |
Enables the safe formulation of 100%-solids UV-curable resins and open-vat 3D printing materials without compromising workplace safety or formulation consistency.
The incorporation of the large, nonpolar bicyclic isobornyl group imparts spatial hindrance that protects the polymer backbone from hydrolytic attack. Consequently, IBOMA exhibits significantly lower hygroscopicity and water absorption compared to standard short-chain methacrylates like MMA [1]. This structural hydrophobicity translates directly into measurable weather resistance and moisture barrier properties in the cured film [2].
| Evidence Dimension | Hygroscopicity / Water Resistance |
| Target Compound Data | IBOMA (Highly hydrophobic, low moisture uptake) |
| Comparator Or Baseline | MMA (Moderate to high moisture uptake) |
| Quantified Difference | Significantly lower water absorption due to nonpolar bicyclic shielding |
| Conditions | Cured polymer film environmental exposure |
Prevents swelling, degradation, and loss of optical clarity in outdoor coatings, optical adhesives, and electronic encapsulants exposed to high humidity.
The bulky, bridged bicyclic structure of IBOMA provides substantial free volume within the polymer network, which counteracts the density increase normally associated with vinyl polymerization. When used as a reactive diluent or co-monomer, IBOMA significantly reduces overall polymerization shrinkage and internal shrinkage stress compared to small-molecule methacrylates like MMA or TEGDMA [1].
| Evidence Dimension | Polymerization Shrinkage Stress |
| Target Compound Data | IBOMA-modified resin systems |
| Comparator Or Baseline | Standard MMA or TEGDMA-based resins |
| Quantified Difference | Substantial reduction in volumetric shrinkage and internal stress |
| Conditions | Photopolymerization of nanogel-modified or bulk composite resins |
Critical for preventing delamination, micro-cracking, and warping in precision 3D printed parts and dental composites.
Leveraging IBOMA's low polymerization shrinkage and low volatility, it serves as a reactive diluent in stereolithography (SLA) and digital light processing (DLP) resins. It reduces the viscosity of the prepolymer mixture without evaporating from the resin vat, while ensuring the printed part maintains high dimensional accuracy and high Tg [1].
Due to the thermal rigidity (Tg > 110°C) and hydrophobicity provided by the isobornyl cage, IBOMA is utilized in automotive clearcoats and weather-resistant industrial coatings. It imparts scratch resistance and prevents moisture-induced degradation or loss of gloss over time, outperforming standard MMA-based formulations [2].
The ability of IBOMA to mitigate internal shrinkage stress while maintaining high hardness makes it a functional co-monomer for dental restoratives and precision structural adhesives. It prevents micro-leakage and delamination that typically occur when highly crosslinked networks shrink during rapid photopolymerization [3].